molecular formula C12H13NO5 B2920008 6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid CAS No. 105106-20-5

6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No.: B2920008
CAS No.: 105106-20-5
M. Wt: 251.238
InChI Key: YXVMJMFYNJWXET-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a complex organic compound with the molecular formula C12H13NO5 and a molecular weight of 251.24 g/mol. This compound belongs to the quinoline derivatives and is known for its diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Biochemical Analysis

Biochemical Properties

It is known that this compound can react with dialkylaminoalkylamines to form a series of corresponding N-R-amides . These amides have shown high antihypoxic effects , suggesting that 6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid may interact with enzymes, proteins, and other biomolecules involved in hypoxic conditions .

Cellular Effects

Given its antihypoxic effects , it can be inferred that this compound may influence cell function by modulating cellular responses to hypoxia. This could potentially involve impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its ability to form highly reactive esters suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the acylation of commercially available 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine. Another method involves the use of monoethyl malonate in the presence of N,N'-dicyclohexylcarbodiimide, followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation.

Industrial Production Methods: Industrial production of this compound typically involves optimizing these synthetic routes to achieve higher yields and purity. The choice of reagents, solvents, and reaction conditions is crucial to ensure the efficient production of the desired compound.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of biological systems and processes, particularly in the context of enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

  • 4-hydroxy-2-quinolones

  • Methyl 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Uniqueness: 6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique in its structural complexity and the specific functional groups it contains, which contribute to its diverse reactivity and applications.

This comprehensive overview highlights the significance of this compound in various fields of scientific research and industry. Its versatile nature makes it a valuable compound for further exploration and development.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

6,7-dimethoxy-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-17-9-3-6-7(12(15)16)4-11(14)13-8(6)5-10(9)18-2/h3,5,7H,4H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVMJMFYNJWXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(CC(=O)N2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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